molecular formula C19H17N5O4 B2689059 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea CAS No. 1105246-16-9

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea

Cat. No. B2689059
CAS RN: 1105246-16-9
M. Wt: 379.376
InChI Key: DWKVTLLPCSNEGF-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxol-5-yl moiety, which is a common structural component in many bioactive compounds . It also contains a pyridazinone ring, which is a heterocyclic compound that has been studied for its potential pharmacological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d][1,3]dioxol-5-yl moiety, the pyridazinone ring, and the urea group . These groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the pyridazinone ring might undergo reactions typical of heterocyclic compounds.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzo[d][1,3]dioxol-5-yl moiety and the pyridazinone ring might influence its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been involved in studies focusing on the synthesis of new chemical entities. For example, the synthesis and characterization of antimicrobial activities and anticancer properties of certain pyridines, where urea derivatives, among others, have been synthesized and evaluated for their biological activities (Safaa I. Elewa et al., 2021).
  • Another study involved the synthesis and evaluation of antioxidant activity of some derivatives, highlighting the chemical versatility and potential for creating compounds with significant biological activities (S. George et al., 2010).

Molecular Interactions and Complexation Studies

  • Research on the association of N-(pyridin-2-yl),N'-substituted ureas with other compounds has provided insights into the substituent effect on complexation, indicating the compound's utility in studying molecular interactions (B. Ośmiałowski et al., 2013).

Antioxidant and Antitumor Activities

  • Studies on the preparation, characterization, and antioxidant determination of certain heterocyclic compounds have shown high antioxidant activities, suggesting potential for therapeutic applications (Afnan E. Abd-Almonuim et al., 2020).

Blood Glucose Lowering Activity

  • Research on novel benzenesulfonyl-urea derivatives has identified compounds with significant blood sugar lowering activity, offering a pathway for developing new antidiabetic drugs (Shamim Ahmad et al., 2009).

Catalysis and Chemical Transformations

  • The compound has also been involved in studies exploring its role in catalytic oxidative carbonylation, demonstrating its relevance in synthesizing ureas, oxamides, and other valuable molecules through green chemistry approaches (R. Mancuso et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Given the presence of the benzo[d][1,3]dioxol-5-yl moiety and the pyridazinone ring, it might interact with various biological targets .

Future Directions

The potential applications of this compound would depend on its biological activity. Given its structural features, it might be of interest in medicinal chemistry for the development of new therapeutic agents .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4/c25-18-6-4-15(13-2-1-7-20-11-13)23-24(18)9-8-21-19(26)22-14-3-5-16-17(10-14)28-12-27-16/h1-7,10-11H,8-9,12H2,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKVTLLPCSNEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCCN3C(=O)C=CC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea

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